molecular formula C6H11NO2 B040737 methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate CAS No. 116471-08-0

methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate

Cat. No. B040737
CAS RN: 116471-08-0
M. Wt: 129.16 g/mol
InChI Key: XIGIKLJRAHYDGZ-VAPWPJCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have antibacterial activity by inhibiting the growth of various bacteria.

Advantages and Limitations for Lab Experiments

Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is highly toxic and carcinogenic, which limits its use in certain lab experiments.

Future Directions

There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Another direction is the investigation of the mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Additionally, the development of new pharmaceuticals and agrochemicals based on methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is another future direction. Finally, the exploration of the potential environmental and health effects of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important future direction.
Conclusion:
In conclusion, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.

Synthesis Methods

The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.

Scientific Research Applications

Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is used in the synthesis of fine chemicals such as fragrances and flavors.

properties

CAS RN

116471-08-0

Product Name

methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7?

InChI Key

XIGIKLJRAHYDGZ-VAPWPJCZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N1C(=O)OC)C

SMILES

CC1C(N1C(=O)OC)C

Canonical SMILES

CC1C(N1C(=O)OC)C

synonyms

1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI)

Origin of Product

United States

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